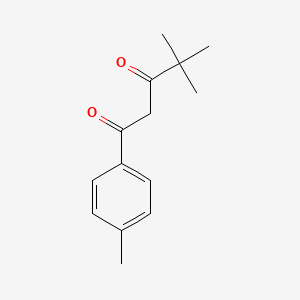

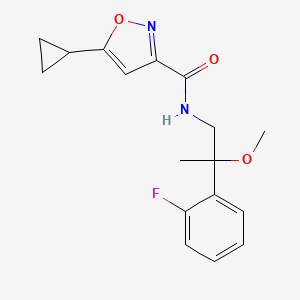

![molecular formula C20H23N3O2 B2663897 2-methoxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide CAS No. 850922-24-6](/img/structure/B2663897.png)

2-methoxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole. It’s a heterocyclic aromatic organic compound that’s colorless and solid. This compound plays a significant role in medicinal chemistry due to its diverse biological and clinical applications .

Synthesis Analysis

The synthesis of various benzimidazole usually proceeds through two steps. First, the construction of the desired benzene ring-containing 1–2 diamino groups is performed. This is followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The benzimidazole ring system is a part of the structure of the vitamin B12. Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Chemical Reactions Analysis

Benzimidazole compounds have been synthesized and screened for various biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .Physical And Chemical Properties Analysis

Benzimidazole is a colorless, crystalline solid. It’s slightly soluble in water, and soluble in common organic solvents .Applications De Recherche Scientifique

Antiproliferative and Antioxidative Potential

Studies have explored the synthesis of benzimidazole derivatives with varying substituents, evaluating their antiproliferative activity against cancer cells and antioxidative capacity. For example, a range of benzimidazole-2-carboxamides demonstrated significant antiproliferative activity alongside potent antioxidant effects, suggesting their potential in developing novel anticancer and antioxidant therapies (Cindrić et al., 2019).

Photophysical Properties for Material Science

Benzimidazole derivatives have been synthesized and assessed for their photophysical properties, indicating their usefulness in material science, particularly as blue emitting fluorophores. The detailed study of their absorption, emission, and quantum yields in different solvents, alongside theoretical computations, underscores the potential of these compounds in designing new materials for optoelectronic applications (Padalkar et al., 2015).

Antimicrobial Activity

New classes of benzamide derivatives bearing different bioactive moieties have been synthesized and evaluated for their antimicrobial efficacy. Certain derivatives showed significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Priya et al., 2006).

Prokinetic Agents and Anti-ulcerative Activity

The exploration of benzimidazole derivatives related to Cinitapride has shown promise in studying their anti-ulcerative activity, indicating potential applications in gastrointestinal motility disorders. This research underscores the role of the benzimidazole moiety in enhancing the activity of prokinetic agents, offering insights into the development of novel treatments for gastrointestinal diseases (Srinivasulu et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methoxy-N-[2-(1-propylbenzimidazol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-3-14-23-17-10-6-5-9-16(17)22-19(23)12-13-21-20(24)15-8-4-7-11-18(15)25-2/h4-11H,3,12-14H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAZFIFUMIJFSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-nitro-5-(piperazin-1-yl)benzamide dihydrochloride](/img/structure/B2663820.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2663824.png)

![2-Chloro-N-[2-(2,4-difluorophenyl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B2663826.png)

![3-(2,5-dimethylbenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663834.png)

![N-(4-isopropoxybenzyl)-4-[(4-methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methyl]benzamide](/img/structure/B2663837.png)